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In the landscape of precision oncology, the inhibition of Protein Arginine Methyltransferase 5

(PRMT5) has emerged as a promising therapeutic strategy. PRMT5 is a critical enzyme that

catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone

proteins, playing a pivotal role in various cellular processes, including gene transcription,

mRNA splicing, and signal transduction.[1][2] Its overexpression in a multitude of cancers has

made it an attractive target for drug development.[2][3] This guide provides a comparative

overview of two clinical-stage PRMT5 inhibitors, Pfizer's PF-06939999 and Johnson &

Johnson's JNJ-64619178, with a focus on their efficacy, mechanism of action, and clinical trial

data.

Mechanism of Action: Targeting a Key Epigenetic
Regulator
Both PF-06939999 and JNJ-64619178 are orally available small molecule inhibitors of PRMT5.

[2][4] They function by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex,

leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[2][5]

This inhibition ultimately modulates the expression of genes involved in cell proliferation and

survival, leading to anti-tumor effects.[4]

JNJ-64619178 is characterized by its potent and selective inhibition of PRMT5, exhibiting a

pseudo-irreversible binding mode.[1][6] It achieves this by simultaneously occupying the S-

adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex,
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resulting in a prolonged target engagement.[6][7] Preclinical studies have shown that this leads

to sustained inhibition of tumor growth even after cessation of dosing.[1][8]

PF-06939999 is also a selective inhibitor of PRMT5.[9] Its mechanism, while not as extensively

detailed in the provided results as JNJ-64619178's, also involves the inhibition of PRMT5's

methyltransferase activity, leading to decreased sDMA levels and subsequent anti-proliferative

effects.[4][5]

Preclinical Efficacy
In preclinical models, both compounds have demonstrated significant anti-tumor activity across

various cancer types. JNJ-64619178 has shown potent antiproliferative activity in cell lines

derived from lung, breast, pancreatic, and hematological malignancies.[7] In vivo studies using

xenograft models of small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and

acute myeloid leukemia (AML) have shown tumor growth inhibition of up to 99% with oral

doses of 1 to 10 mg/kg once daily.[8]

PF-06939999 has demonstrated anti-proliferative activity in NSCLC cells in vitro.[5][9] Its

efficacy in mouse tumor xenograft models with splicing factor mutations provided a rationale for

its clinical development in splicing-dysregulated NSCLC.[5]

Clinical Efficacy and Safety: A Head-to-Head
Comparison
Clinical trial data from Phase 1 studies provide valuable insights into the efficacy and safety of

these two inhibitors in patients with advanced cancers.
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Feature PF-06939999 JNJ-64619178

Phase 1 Study NCT03854227[10][11] NCT03573310[12]

Patient Population
Advanced or metastatic solid

tumors[10][11]

Advanced solid tumors or non-

Hodgkin lymphomas[13][14]

Dose Escalation
0.5 mg to 12 mg daily (QD or

BID)[10][15]
Not specified in detail

Recommended Phase 2 Dose 6 mg once daily (QD)[11][15]

1.5 mg intermittently (2 weeks

on/1 week off) and 1.0 mg

once daily[13]

Objective Response Rate

(ORR)

7.1% (2/28) in the dose-

escalation cohort (1 HNSCC, 1

NSCLC)[10][11]

5.6% (5/90) overall[13][14]

ORR in Specific Tumors -
11.5% (3/26) in Adenoid Cystic

Carcinoma (ACC)[13][14]

Median Progression-Free

Survival (PFS)
Not reported

19.1 months in patients with

ACC[13][14]

Dose-Limiting Toxicities (DLTs)
Thrombocytopenia, anemia,

neutropenia[10][15]
Thrombocytopenia[13][14]

Common Treatment-Related

Adverse Events (TRAEs)

Anemia (43%),

thrombocytopenia (32%),

dysgeusia (29%), nausea

(29%)[10][15]

Not detailed in the provided

results

Experimental Protocols
The clinical efficacy and safety data presented above were generated from Phase 1, open-

label, multicenter, dose-escalation studies.

PF-06939999 (NCT03854227): This study enrolled patients with selected advanced or

metastatic solid tumors.[9][11] The trial consisted of a dose-escalation part (Part 1) and a dose-

expansion part (Part 2).[9] In Part 1, patients received PF-06939999 orally once or twice daily

in 28-day cycles.[9][15] A Bayesian Logistic Regression Model was used to guide dose-
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escalation decisions.[15] The primary objectives were to assess safety, determine the

maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[16]

Tumor response was evaluated using RECIST v1.1.[15] Pharmacodynamic (PD) activity was

assessed by measuring changes in plasma levels of symmetric di-methyl arginine (SDMA).[15]

JNJ-64619178 (NCT03573310): This first-in-human study enrolled adult patients with

treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable

disease.[13] Patients received escalating doses of JNJ-64619178 on two different schedules:

Schedule A (14 days on/7 days off) and Schedule B (daily on a 21-day cycle).[13][14] The

primary objective was to evaluate safety and identify the RP2D.[13] Secondary objectives

included assessing pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor

activity.[13]

Visualizing the Molecular Pathway and Clinical
Workflow
To further aid in the understanding of the context of these inhibitors, the following diagrams

illustrate the PRMT5 signaling pathway and a generalized clinical trial workflow.
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Caption: The PRMT5 signaling pathway and the point of intervention for PF-06939999 and

JNJ-64619178.
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Caption: A generalized workflow for a Phase 1 dose-escalation clinical trial of a novel cancer

therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Facebook [cancer.gov]

3. oncologynews.com.au [oncologynews.com.au]

4. Facebook [cancer.gov]

5. SAM-Competitive PRMT5 Inhibitor PF-06939999 Demonstrates Antitumor Activity in
Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-
Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-
06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with
high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

10. onclive.com [onclive.com]

11. researchgate.net [researchgate.net]

12. ashpublications.org [ashpublications.org]

13. aacrjournals.org [aacrjournals.org]

14. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in
Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10827821?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827821?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/literature/jnj-64619178-is-a-selective-prmt5-inhibitor-with-potent-activity-in-lung-cancer.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://oncologynews.com.au/latest-news/promising-early-trial-results-for-second-generation-cancer-therapy/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/protein-arginine-methyltransferase-5-inhibitor-pf-06939999
https://pubmed.ncbi.nlm.nih.gov/34737197/
https://pubmed.ncbi.nlm.nih.gov/34737197/
https://pubmed.ncbi.nlm.nih.gov/34737197/
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://aacrjournals.org/cancerres/article/79/13_Supplement/950/637570/Abstract-950-In-vivo-efficacy-and-pharmacodynamic
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047177/
https://www.onclive.com/view/early-trials-of-prmt5-inhibitors-leave-much-to-be-desired-but-optimism-remains
https://www.researchgate.net/publication/352072741_PF-06939999_a_potent_and_selective_PRMT5_inhibitor_in_patients_with_advanced_or_metastatic_solid_tumors_A_phase_1_dose_escalation_study
https://ashpublications.org/blood/article/140/Supplement%201/8842/491273/Inhibition-of-PRMT5-Increases-Sensitivity-to-BH3
https://aacrjournals.org/clincancerres/article/29/18/3592/728907/Phase-1-Study-of-JNJ-64619178-a-Protein-Arginine
https://pubmed.ncbi.nlm.nih.gov/37491846/
https://pubmed.ncbi.nlm.nih.gov/37491846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. ascopubs.org [ascopubs.org]

16. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-
06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with
high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of PRMT5 Inhibitors: PF-
06939999 and JNJ-64619178]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827821#comparing-pf-06939999-and-jnj-
64619178-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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